1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene

Overview

Description

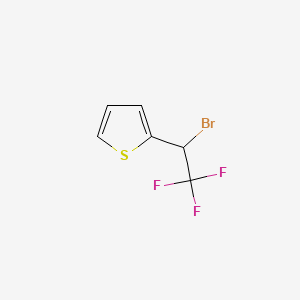

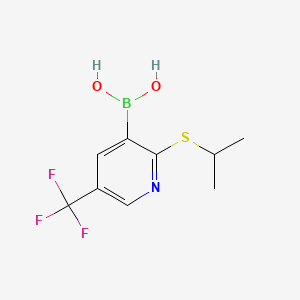

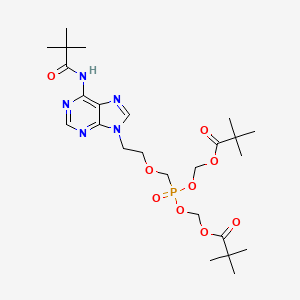

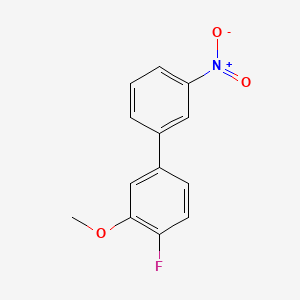

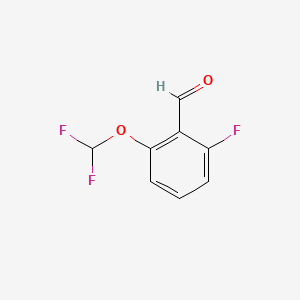

“1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene” is a chemical compound with the molecular formula C13H10FNO3 . It has a molecular weight of 247.23 . The IUPAC name for this compound is 4-fluoro-3’-nitro [1,1’-biphenyl]-3-yl methyl ether .

Molecular Structure Analysis

The molecular structure of “1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene” is characterized by the presence of a fluoro group, a methoxy group, and a nitrophenyl group attached to a benzene ring . The InChI code for this compound is 1S/C13H10FNO3/c1-18-13-8-10 (5-6-12 (13)14)9-3-2-4-11 (7-9)15 (16)17/h2-8H,1H3 .Physical And Chemical Properties Analysis

“1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Chemical Structure and Properties

- The study of compounds similar to 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, reveals insights into their chemical structure. These compounds typically exhibit planar and parallel fragments in their molecular structure, linked through various bridges, such as an ethylene bridge. This understanding of molecular geometry aids in predicting chemical behavior and reactivity (Clegg et al., 1999).

Synthesis and Chemical Reactions

- Research on the synthesis of related compounds, such as 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates various methods of producing similar fluoro-nitro aromatic compounds. These methods include direct fluorination and nucleophilic aromatic substitution, expanding the toolkit for synthesizing compounds like 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene (Javier Ajenjo et al., 2016).

Antimicrobial Activity

- Compounds structurally related to 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene have been explored for their antimicrobial properties. Studies show that such compounds exhibit potent antimicrobial activity against a range of microorganisms, suggesting potential applications in antimicrobial therapies (K. Liaras et al., 2011).

Reaction Kinetics and Mechanisms

- The study of reaction kinetics and mechanisms, such as the methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas, provides insights into the behavior of similar compounds under various conditions. Understanding these reaction pathways is crucial for developing efficient synthetic methods and for predicting the behavior of similar compounds in different environments (M. Sedlák et al., 2001).

Fluorescence and Chromogenic Applications

- The development of fluorescent and chromogenic indicators using similar compounds is an area of active research. For instance, studies have explored the synthesis of highly water-soluble disulfonated tetrazolium salts, which are used as sensitive chromogenic indicators for specific chemical entities like NADH. This suggests potential applications of 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene in bioanalytical and diagnostic assays (M. Ishiyama et al., 1997).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-fluoro-2-methoxy-4-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13-8-10(5-6-12(13)14)9-3-2-4-11(7-9)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSHXYXPTNASPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742820 | |

| Record name | 4-Fluoro-3-methoxy-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355248-22-4 | |

| Record name | 4-Fluoro-3-methoxy-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)